pyridin-3-yllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yllithium is an organolithium compound derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of synthetic chemistry due to its high reactivity and ability to act as a nucleophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:
Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with aldehydes or ketones typically occur at low temperatures in the presence of THF.
Substitution Reactions: Halopyridines are commonly used as substrates, with the reaction occurring in the presence of a base such as potassium tert-butoxide.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products Formed:
Nucleophilic Addition: Alcohols or secondary amines.
Substitution Reactions: Substituted pyridines.
Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
Pyridin-3-yllithium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of fine chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .
Comparison with Similar Compounds
Pyridin-2-yllithium: Another organolithium compound derived from pyridine, but with the lithium atom attached to the second position of the ring.
Pyridin-4-yllithium: Similar to pyridin-3-yllithium, but with the lithium atom at the fourth position.
Pyrimidin-2-yllithium: A related compound where the nitrogen atom is part of a pyrimidine ring instead of pyridine .
Uniqueness: this compound is unique due to its specific reactivity profile and the position of the lithium atom on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it can undergo, making it a distinct and valuable reagent in synthetic chemistry .
Properties
CAS No. |
60573-68-4 |
---|---|
Molecular Formula |
C5H4LiN |
Molecular Weight |
85.1 g/mol |
IUPAC Name |
lithium;3H-pyridin-3-ide |
InChI |
InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1 |
InChI Key |
CWJCFOZDFPMHBR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C[C-]=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.